(3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a nitro group and a sulfonate group attached to a phenyl ring, which is further substituted with a propan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate typically involves the sulfonation of nitrobenzene derivatives. One efficient method for the sulfonation of nitrobenzene involves using sulfur trioxide (SO3) as the sulfonating agent in a microreactor under solvent-free conditions . The reaction conditions, such as the molar ratio of reactants, reaction temperature, and liquid hourly space velocity, are optimized to achieve high conversion rates and yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactors to ensure efficient and safe reactions. The use of microreactors allows for precise control over reaction parameters, leading to improved safety and reduced reaction times compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the sulfonate group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amines, while substitution reactions can produce various sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate has several applications in scientific research:
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.
Wirkmechanismus
The mechanism of action of (3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate involves its reactive functional groups. The nitro group can undergo reduction to form amines, which can interact with various biological targets. The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives that may exhibit specific biological activities. The molecular targets and pathways involved depend on the specific derivatives and their interactions with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl 2-nitrobenzenesulfonate: Similar structure but lacks the propan-2-yl group.
(3-Methylphenyl) 2-nitrobenzenesulfonate: Similar structure with a methyl group instead of a propan-2-yl group.
(3-Ethylphenyl) 2-nitrobenzenesulfonate: Similar structure with an ethyl group instead of a propan-2-yl group.
Uniqueness
(3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature may provide distinct advantages in specific chemical reactions and applications compared to its similar compounds.
Eigenschaften
CAS-Nummer |
25238-25-9 |
---|---|
Molekularformel |
C15H15NO5S |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
(3-propan-2-ylphenyl) 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C15H15NO5S/c1-11(2)12-6-5-7-13(10-12)21-22(19,20)15-9-4-3-8-14(15)16(17)18/h3-11H,1-2H3 |
InChI-Schlüssel |
JOWJUFBTBSSNTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.